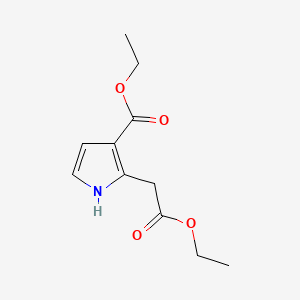
(5-Bromothiophen-2-yl)tributylstannane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves a Stille coupling reaction . Specifically, thiophene derivatives (such as thiophene, thieno[3,2-b]thiophene, dithieno[3,2-b:2’,3’-d]thiophene, or thieno[2,3-d]thiophene) are coupled with tris(5-bromothiophen-2-yl)-1,3,5-triazine as the acceptor unit. By varying the size of the thiophene derivatives, the resulting polymers exhibit different band gaps (Eg) .
Wissenschaftliche Forschungsanwendungen
Radical Cyclizations
Efficiency in Radical Cyclizations : (5-Bromothiophen-2-yl)tributylstannane demonstrates significant efficiency as a radical acceptor in radical-mediated intramolecular cyclizations. This is evident in its reaction with 5-bromo-2-pentanol, which results in the synthesis of compounds like (±) (cis-6-methyltetrahydropyran-2-yl)acetic acid, a known component of civet (Lee, Jin, Lee, & Min, 1993).
Influence on Regioselectivity : The compound shows a remarkable effect on the regioselectivity of cyclization reactions, as seen in the treatment of various bromides and alkenes with tributylstannane (Beckwith & Lawrence, 1979).
Electropolymerization and Complex Formation
- Catalytic System for Coupling Reactions : A new catalytic system utilizing thienylstannanes, including this compound, has been developed for coupling with dibromopyridine. This system is useful in the synthesis and electropolymerization of complex organic molecules (Krompiec et al., 2008).
Organic Synthesis and Antibacterial Activities
Applications in Organic Synthesis : This compound is instrumental in the synthesis of various organic structures, including pyrrolidinones and pyrrolooxazolones, demonstrating high diastereoselectivity and efficacy in radical cyclizations (Yuasa, Ando, & Shibuya, 1996).
Antibacterial and Antifungal Properties : Compounds synthesized using this compound have shown notable antibacterial and antifungal activities. This includes a variety of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones (Sharma et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
(5-bromothiophen-2-yl)-tributylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrS.3C4H9.Sn/c5-4-2-1-3-6-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPYNNAAWHVCBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29BrSSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577729 | |
| Record name | (5-Bromothiophen-2-yl)(tributyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143724-36-1 | |
| Record name | (5-Bromothiophen-2-yl)(tributyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



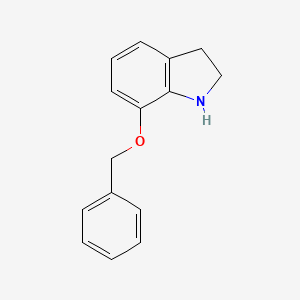
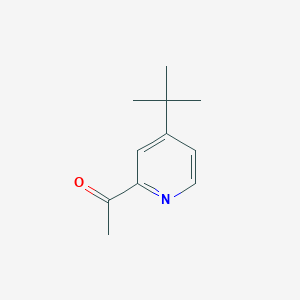
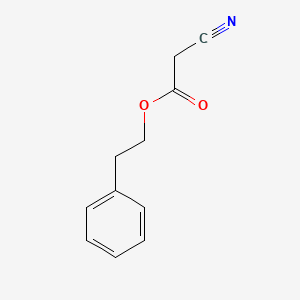
![3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(2-methyl-1-octyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one](/img/structure/B1610883.png)
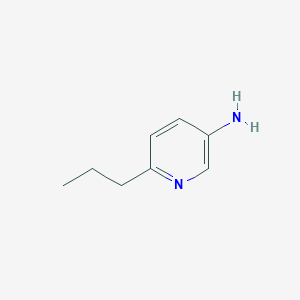
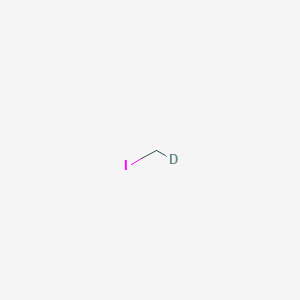
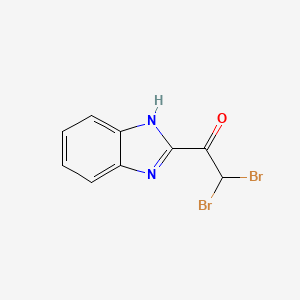


![3-Methylimidazo[1,2-a]pyridine](/img/structure/B1610896.png)
![3-Azabicyclo[3.2.1]octane](/img/structure/B1610898.png)
